molecular formula C22H24N4O3S B1649562 Ethyl 2-[(11-allyl-6,6-dimethyl-7-oxo-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]acetate CAS No. 1018135-51-7

Ethyl 2-[(11-allyl-6,6-dimethyl-7-oxo-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]acetate

Cat. No.: B1649562
CAS No.: 1018135-51-7
M. Wt: 424.5
InChI Key: CBIPILWRFOKEGG-UHFFFAOYSA-N
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Description

Ethyl 2-[(11-allyl-6,6-dimethyl-7-oxo-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a triazoloquinazoline core, an allyl group, and an ethyl thioacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(11-allyl-6,6-dimethyl-7-oxo-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]acetate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures.

    Introduction of the Allyl Group: The allyl group is introduced through an alkylation reaction, where an allyl halide reacts with the triazoloquinazoline core in the presence of a base.

    Attachment of the Ethyl Thioacetate Moiety: The final step involves the reaction of the intermediate compound with ethyl thioacetate under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(11-allyl-6,6-dimethyl-7-oxo-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-[(11-allyl-6,6-dimethyl-7-oxo-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]acetate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as enhanced conductivity or stability.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of Ethyl 2-[(11-allyl-6,6-dimethyl-7-oxo-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl [(11-allyl-6,6-dimethyl-7-oxo-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-9-yl)thio]propanoate: Similar structure but with a propanoate group instead of an acetate group.

    Methyl [(11-allyl-6,6-dimethyl-7-oxo-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-9-yl)thio]acetate: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

Ethyl 2-[(11-allyl-6,6-dimethyl-7-oxo-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]acetate is unique due to its specific combination of functional groups and its potential applications in various fields. The presence of the triazoloquinazoline core and the allyl group provides unique chemical reactivity and biological activity.

Properties

CAS No.

1018135-51-7

Molecular Formula

C22H24N4O3S

Molecular Weight

424.5

IUPAC Name

ethyl 2-[(9,9-dimethyl-11-oxo-15-prop-2-enyl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaen-13-yl)sulfanyl]acetate

InChI

InChI=1S/C22H24N4O3S/c1-5-11-25-20-23-18-15-10-8-7-9-14(15)12-22(3,4)17(18)19(28)26(20)21(24-25)30-13-16(27)29-6-2/h5,7-10H,1,6,11-13H2,2-4H3

InChI Key

CBIPILWRFOKEGG-UHFFFAOYSA-N

SMILES

CCOC(=O)CSC1=NN(C2=NC3=C(C(=O)N21)C(CC4=CC=CC=C43)(C)C)CC=C

Canonical SMILES

CCOC(=O)CSC1=NN(C2=NC3=C(C(=O)N21)C(CC4=CC=CC=C43)(C)C)CC=C

Origin of Product

United States

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